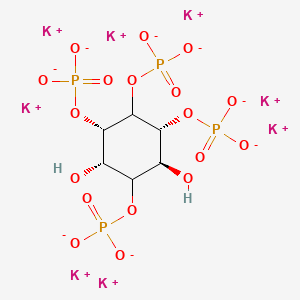

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-mio-inositol-1,3,4,5-tetrakisfosfato, sal octapotásico: es un producto de fosforilación del inositol 1,4,5-trifosfato. Es conocido por su función como potente inhibidor de la inositol 1,4,5-trifosfato 5-fosfatasa, con un valor de IC50 de aproximadamente 150 nM . Este compuesto facilita la entrada de calcio al sensibilizar la activación mediada por el inositol 1,4,5-trifosfato de los canales de calcio activados por la liberación de calcio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El D-mio-inositol-1,3,4,5-tetrakisfosfato, sal octapotásico, se sintetiza mediante la fosforilación del inositol 1,4,5-trifosfato. La reacción implica el uso de agentes fosforilantes específicos en condiciones controladas para garantizar la adición de grupos fosfato en las posiciones deseadas del anillo de inositol .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están fácilmente disponibles, la síntesis generalmente implica reacciones de fosforilación a gran escala, seguidas de pasos de purificación para lograr niveles de alta pureza (≥98%) como lo confirma la HPLC .

Análisis De Reacciones Químicas

Tipos de reacciones: El D-mio-inositol-1,3,4,5-tetrakisfosfato, sal octapotásico, se somete principalmente a reacciones de fosforilación y desfosforilación. Actúa como sustrato para diversas fosfatasas y quinasas involucradas en las vías de señalización celular .

Reactivos y condiciones comunes:

Fosforilación: Utiliza agentes fosforilantes como el ATP o enzimas quinasas específicas.

Desfosforilación: Implica fosfatasas como la inositol 1,4,5-trifosfato 5-fosfatasa.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen varios derivados fosforilados de inositol, que desempeñan funciones cruciales en la señalización y regulación celular .

Aplicaciones Científicas De Investigación

Cell Signaling and Calcium Regulation

D-myo-Inositol-1,3,4,5-tetrakisphosphate is primarily known for its involvement in intracellular signaling pathways, particularly in calcium mobilization. It acts as a secondary messenger in the phosphoinositide signaling pathway:

- Calcium Signaling : It enhances the release of calcium from intracellular stores when stimulated by receptors such as histamine H1 receptors. Studies have shown that D-myo-inositol-1,3,4,5-tetrakisphosphate can increase the total calcium-releasing capacity when used alongside inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) .

- Role in Immune Cells : Research indicates that it is implicated in the development and function of immune cells. Specifically, it is involved in the signaling pathways that regulate calcium levels essential for immune responses .

Metabolic Functions

D-myo-Inositol-1,3,4,5-tetrakisphosphate has been identified as a metabolite with significant roles in various biological processes:

- Metabolism of Inositol Phosphates : It is produced during the metabolism of other inositol phosphates and can serve as a substrate for kinases involved in further phosphorylation reactions . This metabolic pathway is crucial for maintaining cellular homeostasis and signaling.

- Regulation of Cellular Functions : The compound has been shown to influence various cellular functions through its metabolites. For example, it can affect chloride secretion in intestinal epithelial cells by modulating pathways influenced by epidermal growth factor .

Research Applications

Due to its biochemical properties and roles in cell signaling, D-myo-Inositol-1,3,4,5-tetrakisphosphate has numerous research applications:

- Inhibitor Studies : It serves as an inhibitor for specific enzymes such as Ins(1,4,5)P3 5-phosphatase. This property makes it useful for studying the dynamics of phosphoinositide metabolism and its effects on calcium signaling pathways .

- Experimental Models : The compound is widely used in experimental models to elucidate mechanisms of action related to calcium signaling and cell communication. Its ability to enhance or inhibit specific pathways provides insights into disease mechanisms and potential therapeutic targets.

Case Studies and Experimental Findings

Several studies have documented the effects and applications of D-myo-Inositol-1,3,4,5-tetrakisphosphate:

Mecanismo De Acción

El D-mio-inositol-1,3,4,5-tetrakisfosfato, sal octapotásico, ejerce sus efectos inhibiendo la inositol 1,4,5-trifosfato 5-fosfatasa, evitando así la desfosforilación del inositol 1,4,5-trifosfato . Esta inhibición conduce a un aumento en los niveles de inositol 1,4,5-trifosfato, que a su vez sensibiliza los canales de calcio activados por la liberación de calcio, facilitando la entrada de calcio en la célula . A concentraciones más altas, también actúa como un inhibidor de los receptores de inositol 1,4,5-trifosfato .

Comparación Con Compuestos Similares

Compuestos similares:

Inositol 1,4,5-trifosfato: Un precursor del D-mio-inositol-1,3,4,5-tetrakisfosfato, involucrado en la movilización de calcio de las reservas intracelulares.

Inositol 1,3,4-trifosfato: Otro derivado fosforilado del inositol, involucrado en diferentes vías de señalización.

Unicidad: El D-mio-inositol-1,3,4,5-tetrakisfosfato, sal octapotásico, es único debido a su inhibición específica de la inositol 1,4,5-trifosfato 5-fosfatasa y su papel en la sensibilización de los canales de calcio activados por la liberación de calcio . Esta doble funcionalidad lo distingue de otros fosfoinosítidos, convirtiéndolo en una herramienta valiosa en la investigación centrada en la señalización y regulación del calcio .

Actividad Biológica

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (commonly referred to as Ins(1,3,4,5)P4) is a significant inositol phosphate that plays critical roles in cellular signaling and calcium mobilization. This compound is a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase and has been shown to facilitate calcium influx in various cellular contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈K₈O₁₈P₄

- Molecular Weight : 804.73 g/mol

- CAS Number : 145843-69-2

- Purity : ≥98% .

D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily by:

- Inhibition of Ins(1,4,5)P3 5-phosphatase : The compound exhibits an IC50 of approximately 150 nM, indicating its potency in inhibiting the enzyme responsible for the dephosphorylation of Ins(1,4,5)P3 to Ins(1,4)P2 .

- Facilitation of Calcium Influx : It sensitizes Ins(1,4,5)P3-mediated activation of calcium release-activated calcium (CRAC) channels. This action enhances intracellular calcium levels crucial for various signaling pathways .

- Inhibition of Ins(1,4,5)P3 Receptors : At higher concentrations, it can inhibit Ins(1,4,5)P3 receptors directly .

Calcium Mobilization

Calcium ions (Ca²⁺) play a pivotal role in numerous cellular processes including muscle contraction, neurotransmitter release, and cell proliferation. D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in:

- Regulating Calcium Dynamics : By increasing intracellular calcium levels through its action on CRAC channels and Ins(1,4,5)P3 receptors .

Cellular Signaling

The compound is involved in various signaling pathways that affect:

- Cell Growth and Differentiation : Research indicates that it may influence pathways related to cell growth through its interactions with phosphoinositide signaling .

- Response to Pathogens : In intestinal epithelial cells infected with Salmonella spp., levels of D-myo-Inositol-1,4,5-tetrakisphosphate increase significantly. This response appears to modulate calcium-mediated chloride secretion .

Research Findings and Case Studies

Numerous studies have explored the biological activity of D-myo-Inositol-1,3,4,5-tetrakisphosphate:

Propiedades

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.